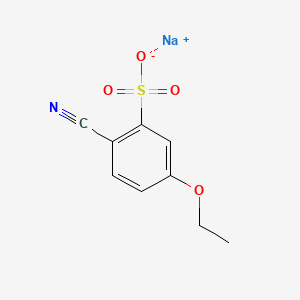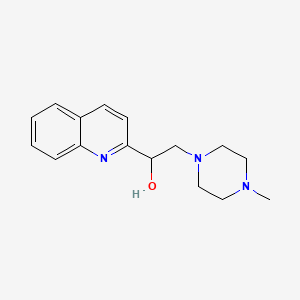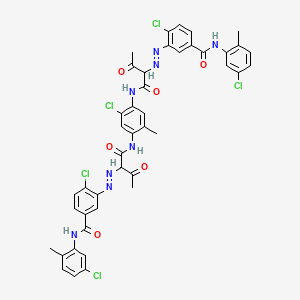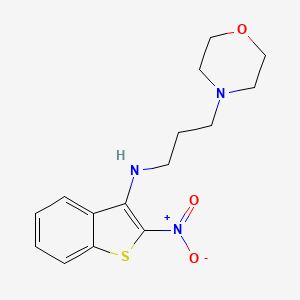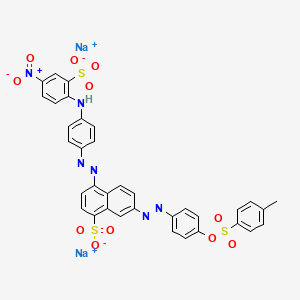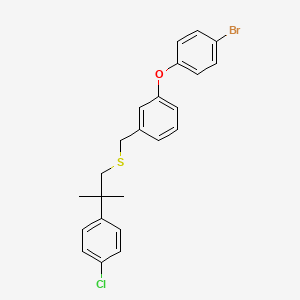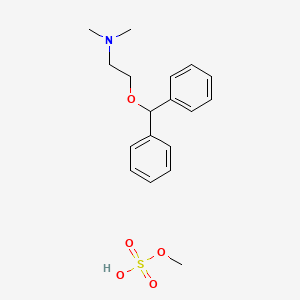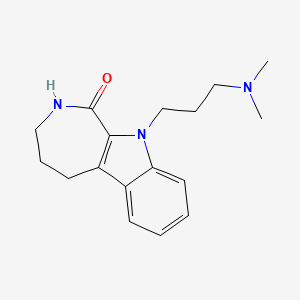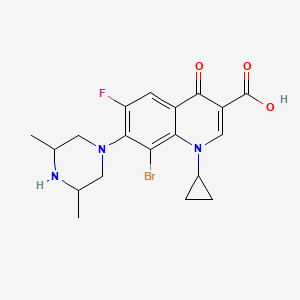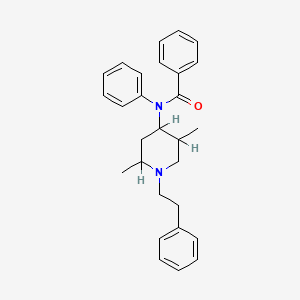
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as acetic acid and solvents like ethanol or propanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives .
科学的研究の応用
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
- 2,5-Dimethyl-N-(2-phenylethyl)pyrrole
- N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-((4-methoxyphenyl)amino)propanamide
Uniqueness
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications .
特性
CAS番号 |
123039-60-1 |
|---|---|
分子式 |
C28H32N2O |
分子量 |
412.6 g/mol |
IUPAC名 |
N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylbenzamide |
InChI |
InChI=1S/C28H32N2O/c1-22-21-29(19-18-24-12-6-3-7-13-24)23(2)20-27(22)30(26-16-10-5-11-17-26)28(31)25-14-8-4-9-15-25/h3-17,22-23,27H,18-21H2,1-2H3 |
InChIキー |
TZZFAPDFPWQDID-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



